molecular formula C8H17O2PS B14535781 O-Cyclohexyl O-methyl methylphosphonothioate CAS No. 62507-64-6

O-Cyclohexyl O-methyl methylphosphonothioate

Cat. No.: B14535781
CAS No.: 62507-64-6
M. Wt: 208.26 g/mol
InChI Key: LFFFCHONEKGJTE-UHFFFAOYSA-N
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Description

O-Cyclohexyl O-methyl methylphosphonothioate is an organophosphorus compound It is characterized by the presence of a phosphonothioate group, which includes a phosphorus atom bonded to sulfur, oxygen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Cyclohexyl O-methyl methylphosphonothioate typically involves the reaction of cyclohexanol with methylphosphonothioic dichloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: O-Cyclohexyl O-methyl methylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonothioates.

Scientific Research Applications

O-Cyclohexyl O-methyl methylphosphonothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the production of pesticides and as a flame retardant.

Mechanism of Action

The mechanism of action of O-Cyclohexyl O-methyl methylphosphonothioate involves the inhibition of enzymes such as cholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors. This mechanism is similar to that of other organophosphorus compounds used as nerve agents.

Comparison with Similar Compounds

  • O,S-Diethyl methylphosphonothioate
  • O-Ethyl methylphosphonothioic acid
  • Diethyl methylphosphonothioate

Comparison: O-Cyclohexyl O-methyl methylphosphonothioate is unique due to its cyclohexyl group, which imparts different physicochemical properties compared to other similar compounds. This structural difference can influence its reactivity, biological activity, and potential applications. For example, the presence of the cyclohexyl group may enhance its lipophilicity, affecting its interaction with biological membranes and enzymes.

Properties

CAS No.

62507-64-6

Molecular Formula

C8H17O2PS

Molecular Weight

208.26 g/mol

IUPAC Name

cyclohexyloxy-methoxy-methyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H17O2PS/c1-9-11(2,12)10-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3

InChI Key

LFFFCHONEKGJTE-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(C)OC1CCCCC1

Origin of Product

United States

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